4-Fluoro-2-(trifluoromethoxy)benzylamine
Description
Molecular Architecture and Constitutional Analysis
4-Fluoro-2-(trifluoromethoxy)benzylamine is a benzylamine derivative with a benzene ring substituted at positions 2 and 4. The core structure includes:
- Benzylamine group : A primary amine (-CH₂-NH₂) attached to the benzene ring.
- Trifluoromethoxy group : An electron-withdrawing -O-CF₃ substituent at position 2.
- Fluorine atom : A halogen substituent at position 4.
The molecular formula is C₈H₇F₄NO , with a molecular weight of 209.14 g/mol . The substituents’ positions create a meta relationship between the trifluoromethoxy and fluorine groups relative to the benzylamine moiety.
| Substituent | Position | Functional Group | Electronic Effect |
|---|---|---|---|
| Trifluoromethoxy | 2 | -O-CF₃ | Strong electron-withdrawing |
| Fluorine | 4 | -F | Moderate electron-withdrawing |
| Benzylamine | 1 | -CH₂-NH₂ | Electron-donating (amine) |
The combination of electron-withdrawing groups (O-CF₃, F) and the electron-donating amine group creates a polarized aromatic system, influencing reactivity and physicochemical properties.
Structure
2D Structure
Properties
IUPAC Name |
[4-fluoro-2-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVIURGLQBEQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Reduction Route
One well-documented approach involves the synthesis of 4-fluoro-2-(trifluoromethoxy)benzonitrile as a key intermediate, followed by reduction of the nitrile group to the corresponding benzylamine.
Step 1: Preparation of 4-Fluoro-2-(trifluoromethoxy)benzonitrile
This intermediate is synthesized typically by nucleophilic aromatic substitution reactions where a suitable precursor such as 4-fluoro-2-nitrobenzonitrile undergoes trifluoromethoxylation under controlled conditions. For example, sodium hydride in methyl t-butyl ether at 37°C followed by addition of trichloroacetonitrile at 0°C facilitates the introduction of the trifluoromethoxy group.
Step 2: Reduction of the Nitrile to Benzylamine
The nitrile group is reduced using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas or via other catalytic systems such as nickel catalysts. This step converts the nitrile functionality into the primary amine, yielding this compound.
| Step | Reaction Type | Conditions | Key Reagents/Catalysts | Yield & Notes |
|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution (Trifluoromethoxylation) | NaH, methyl t-butyl ether, 37°C; then trichloroacetonitrile, 0°C | Sodium hydride, trichloroacetonitrile | Moderate to high yield; sensitive to moisture |
| 2 | Catalytic Hydrogenation (Nitrile Reduction) | H2 gas, Pd/C or Ni catalyst, ambient to elevated temperature | Pd/C or Ni catalyst, H2 gas | High yield; requires careful control of conditions |
Halomethylation and Cyanation Route (Industrial Scale)
An industrially attractive route involves:
Step 1: Halomethylation of Trifluoromethoxybenzene
Trifluoromethoxybenzene is halomethylated (bromomethylation or chloromethylation) to produce 4-halogenomethyl-1-trifluoromethoxybenzene in a one-step process with yields exceeding 60%. This step avoids expensive catalysts and complex reagents.
Step 2: Halogen-Cyano Exchange
The halogenated methyl derivative undergoes halogen-cyano exchange to form (4-trifluoromethoxyphenyl)acetonitrile.
Step 3: Catalytic Reduction
The nitrile is then reduced using hydrogen in the presence of a nickel catalyst to yield 2-(4-trifluoromethoxyphenyl)ethylamine, which is analogous to the target benzylamine.
| Step | Reaction Type | Conditions | Key Reagents/Catalysts | Yield & Notes |
|---|---|---|---|---|
| 1 | Halomethylation | Reaction of trifluoromethoxybenzene with halomethylating agents | Bromomethylation or chloromethylation reagents | >60% yield; scalable and cost-effective |
| 2 | Halogen-Cyano Exchange | Substitution of halogen by cyanide ion | Cyanide salts | Efficient conversion to nitrile |
| 3 | Catalytic Hydrogenation | H2 gas, Ni catalyst | Nickel catalyst, hydrogen gas | High yield; industrially viable |
This route is advantageous due to the avoidance of expensive palladium catalysts and complex multi-step syntheses involving hazardous reagents like lithium aluminum hydride.
Reaction Mechanisms and Analytical Data
Nucleophilic Aromatic Substitution : Electron-withdrawing groups such as fluorine and trifluoromethoxy activate the aromatic ring towards nucleophilic substitution, facilitating the introduction of nitrile or other substituents.
Catalytic Hydrogenation : The nitrile group adsorbs onto the catalyst surface, where hydrogenation proceeds via imine intermediates to the primary amine.
Halomethylation : Electrophilic substitution introduces halomethyl groups ortho or para to activating substituents on the aromatic ring.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Industrial Feasibility |
|---|---|---|---|
| Nitrile Reduction Route | High purity product, well-studied catalysts | Requires multi-step synthesis of nitrile | Moderate; Pd catalysts costly |
| Halomethylation-Cyanation Route | Avoids expensive Pd catalysts; fewer steps | Use of cyanide reagents requires safety | High; scalable and cost-effective |
| Multi-step Reduction from Benzoyl Chloride | Established chemistry | Four-step, hazardous reagents (LiAlH4) | Low; complex and hazardous |
Summary Table of Key Preparation Conditions
| Parameter | Nitrile Reduction Route | Halomethylation-Cyanation Route |
|---|---|---|
| Starting Material | 4-Fluoro-2-nitrobenzonitrile | Trifluoromethoxybenzene |
| Key Intermediate | 4-Fluoro-2-(trifluoromethoxy)benzonitrile | 4-Halogenomethyl-1-trifluoromethoxybenzene |
| Catalysts | Pd/C or Ni catalyst | Ni catalyst for reduction |
| Reaction Temperature | 0–37°C for substitution; elevated for reduction | Ambient to elevated for halomethylation and reduction |
| Yield | Moderate to high | >60% for halomethylation; high overall |
| Industrial Suitability | Moderate | High |
Research Findings and Industrial Notes
The halomethylation-cyanation-hydrogenation route is preferred for industrial synthesis due to its simplicity, cost efficiency, and avoidance of precious metal catalysts.
The nitrile intermediate is crucial for the selective introduction of the amine group via catalytic hydrogenation, ensuring high purity of the final benzylamine.
Continuous flow reactors and optimized purification steps enhance yield and scalability for industrial production.
Chemical Reactions Analysis
Oxidation Reactions
The benzylamine group undergoes oxidation under controlled conditions to form nitro or carbonyl derivatives. Key findings include:
The strong electron-withdrawing effects of the trifluoromethoxy (-OCF₃) and fluoro (-F) groups stabilize the transition state during oxidation, favoring aromatic ring preservation .
Reduction Reactions
The amine group participates in reductive alkylation and hydrogenolysis:
| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C in ethanol | 4-Fluoro-2-(trifluoromethoxy)toluene | 88% | |
| Borane Reduction | BH₃·THF, 0°C | N-Alkylated derivatives | 60–75% |
Reductive pathways are sensitive to steric hindrance from the -OCF₃ group, requiring prolonged reaction times for complete conversion .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring facilitates NAS at the para-fluoro position:
Kinetic studies show that the -OCF₃ group increases the electrophilicity of the aromatic ring, accelerating NAS rates by ~20% compared to non-fluorinated analogs .
Radical Trifluoromethoxylation
Recent advances enable direct incorporation of -OCF₃ via radical pathways:
| Substrate | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| β,β-Difluorostyrenes | Ru(bpy)₃(PF₆)₂, Selectfluor II, blue LED, MeCN/H₂O | Difluoro(trifluoromethoxy)methyl amines | 45–77% |
This method leverages visible-light photocatalysis to generate OCF₃ radicals, which add to alkenes before trapping by amines .
Cross-Coupling Reactions
The benzylamine group participates in palladium-catalyzed couplings:
The -OCF₃ group enhances oxidative addition kinetics in cross-coupling reactions due to its electron-deficient nature .
Acid-Base Reactions
The amine group undergoes protonation and salt formation:
| Acid | Conditions | Major Products | pKa | Reference |
|---|---|---|---|---|
| HCl | Et₂O, 0°C | Hydrochloride salt | 3.1 | |
| Trifluoroacetic acid | CH₂Cl₂, RT | Trifluoroacetate salt | 2.8 |
The electron-withdrawing substituents lower the amine’s basicity (pKa ≈ 3.1) compared to unsubstituted benzylamine (pKa ≈ 9.3) .
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
Scientific Research Applications
Chemical Synthesis
4-Fluoro-2-(trifluoromethoxy)benzylamine serves as an essential building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Aromatic Substitution : This reaction is commonly employed to synthesize more complex organic molecules.
- Formation of Pharmaceutical Intermediates : It is utilized in the preparation of various pharmaceutical compounds, particularly those requiring fluorinated structures for enhanced biological activity.
Biological Research
The compound's potential biological activity has led to extensive research in several areas:
- Antimicrobial Activity : Studies have shown that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. In vitro experiments indicate that this compound can inhibit various bacterial strains, suggesting its potential role in antibiotic development.
- Anticancer Properties : Research evaluating the cytotoxic effects of fluorinated benzylamines on cancer cell lines revealed that this compound demonstrates selective cytotoxicity against certain tumor cells while sparing normal cells. This highlights its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, docking studies suggest it may act as a competitive inhibitor for enzymes like tyrosinase, which plays a crucial role in melanin production.
Pharmaceutical Applications
This compound is being explored as a pharmaceutical intermediate, particularly in the development of drugs targeting various receptors and enzymes. Its structural components enhance binding affinity and stability, making it a valuable candidate for drug formulation .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine and trifluoromethoxy groups. These properties can lead to enhanced performance characteristics in various applications, including:
- Development of Specialty Coatings : The unique chemical structure contributes to improved durability and resistance to environmental factors.
- Production of Advanced Materials : Its reactivity allows for the creation of materials with tailored properties for specific applications.
Antimicrobial Activity
A study demonstrated that this compound exhibited inhibitory effects against several bacterial strains, indicating its potential use as an antibiotic agent.
Anticancer Effects
Research on cancer cell lines showed that this compound selectively induced cytotoxicity against certain tumor cells while having minimal effects on normal cells, suggesting its promise as an anticancer therapeutic.
Enzyme Inhibition Studies
Docking studies have indicated that this compound may inhibit tyrosinase, which could have implications for skin pigmentation disorders and other metabolic conditions.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 4-Fluoro-2-(trifluoromethoxy)benzylamine with structurally related benzylamine and aniline derivatives:
Notes:
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (-OCF₃) in the target compound enhances steric bulk and electron-withdrawing effects compared to trifluoromethyl (-CF₃), influencing solubility and receptor interactions .
- Positional Isomerism : Shifting the fluorine or trifluoromethoxy group (e.g., 2-, 3-, or 4-position) alters physicochemical properties. For example, 5-Fluoro-2-(trifluoromethoxy)benzylamine (CAS: 1092460-98-4, ) has a molecular weight of 209.14 but differs in biological activity due to the fluorine position .
Biological Activity
4-Fluoro-2-(trifluoromethoxy)benzylamine is a fluorinated aromatic amine that has garnered attention for its potential biological activity. The incorporation of fluorine and trifluoromethoxy groups can significantly influence the pharmacological properties of compounds, including their potency, selectivity, and metabolic stability. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the para position and a trifluoromethoxy group at the ortho position. This unique arrangement enhances the compound's lipophilicity and may contribute to its biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Fluorinated benzyl halides and trifluoromethoxy reagents.
- Reagents : Common reagents include bases like sodium hydride or potassium carbonate.
- Conditions : The reactions are generally conducted under reflux conditions in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group can enhance binding affinity due to increased electron-withdrawing effects, potentially stabilizing interactions with active sites.
Case Studies
- Antimicrobial Activity : Research has indicated that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, suggesting potential applications in antibiotic development .
- Anticancer Properties : A study evaluated the cytotoxic effects of fluorinated benzylamines on cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells, highlighting its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, docking studies have suggested that it may act as a competitive inhibitor for enzymes such as tyrosinase, which is involved in melanin production .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Fluoro-2-(trifluoromethoxy)benzylamine in laboratory settings?
- Methodology : The compound can be synthesized via reductive amination of the corresponding aldehyde precursor or nucleophilic substitution of halogenated intermediates. For example, a 2007 study demonstrated the use of 4-fluoro-2-(methylthio)benzylamine as a precursor, followed by oxidation to sulfone derivatives and subsequent functionalization . Key steps include:
- Reductive amination : Reacting 4-fluoro-2-(trifluoromethoxy)benzaldehyde with ammonia under hydrogenation conditions (e.g., using Pd/C or NaBH₄).
- Halogen displacement : Substituting a halogen atom (e.g., bromine) in the benzyl position with an amine group via SN2 mechanisms, using ammonia or amine sources in polar aprotic solvents.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols :
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Hazard Mitigation : Use PPE (gloves, goggles) due to its WGK 3 classification (highly hazardous to water) and skin/eye irritation risks (H315, H319) .
- Ventilation : Work in a fume hood to avoid inhalation (H332, H335) .
Q. What spectroscopic techniques are most effective for characterizing fluorinated benzylamine derivatives?
- Analytical Workflow :
- ¹⁹F NMR : To confirm the presence and position of fluorine atoms (e.g., δ ~ -60 ppm for CF₃O groups) .
- GC-MS/EI-MS : For molecular weight confirmation and purity assessment (e.g., molecular ion peak at m/z 209.14) .
- IR Spectroscopy : Identify NH₂ stretching (~3350 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting boiling point data under varying pressures be resolved during purification?
- Data Reconciliation : Boiling points vary with pressure, as shown in reduced-pressure studies for analogous compounds:
| Pressure (bar) | Boiling Point (°C) | Source |
|---|---|---|
| 0.004 | 66.5 | Aldrich |
| 0.013 | 87–88 | Frinton |
- Method : Use vacuum distillation with calibrated manometers and reference NIST-standardized phase-change data .
Q. What strategies improve low yields during trifluoromethoxy group introduction in benzylamine derivatives?
- Optimization Approaches :
- Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups to prevent side reactions during CF₃O substitution .
- Catalysis : Use Cu(I)/Pd(0) catalysts for Ullmann-type couplings or trifluoromethoxylation reagents (e.g., AgOCF₃) .
- Solvent Selection : High-polarity solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .
Q. How can NMR spectroscopy differentiate regioisomers in fluorinated benzylamine derivatives?
- Case Study : Compare 2-fluoro-5-(trifluoromethoxy)benzylamine (InChI:
1S/C8H7F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12) with the target compound:
- ¹H NMR : Para-fluorine in this compound causes distinct splitting patterns in aromatic protons (e.g., doublet of doublets at δ 6.8–7.2 ppm).
- ¹⁹F NMR : Ortho vs. para substituents shift CF₃O signals by 2–5 ppm .
Q. What synthetic routes enable the incorporation of this compound into heterocyclic scaffolds?
- Example : React with 4-chloro-3-formyl coumarins to form benzazepine derivatives via:
Electrophilic substitution of chlorine by the benzylamine.
Cyclization and ring-opening mediated by a second benzylamine molecule .
- Mechanistic Insight : The trifluoromethoxy group enhances electron-withdrawing effects, stabilizing intermediates during cyclization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported flash points for fluorinated benzylamines?
- Root Cause : Variability arises from measurement techniques (open vs. closed cup) or purity differences. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
